Dihydrozeatin riboside

Description

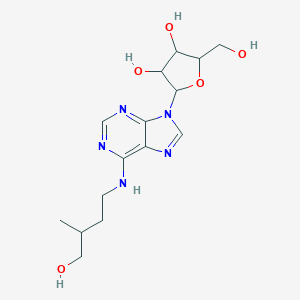

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVVQDGIJAUEAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336404 |

Source

|

| Record name | 2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22663-55-4 |

Source

|

| Record name | 2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Endogenous Levels of Dihydrozeatin Riboside in Arabidopsis thaliana

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Significance of Dihydrozeatin Riboside

In the intricate signaling network of phytohormones, cytokinins stand out as master regulators of plant growth and development. While much of the scientific focus has been on highly active forms like trans-zeatin (tZ), a nuanced understanding of the complete cytokinin profile is essential for a comprehensive view of plant physiology. This guide delves into the world of Dihydrozeatin riboside (DHZR), a saturated form of zeatin riboside, within the model organism Arabidopsis thaliana. Often considered a less active or even an inactivation product, recent research points to specific and crucial roles for dihydrozeatin (DHZ) and its riboside, particularly in developmental processes such as root cell differentiation.[1][2][3] This document provides a technical framework for the accurate quantification of endogenous DHZR, contextualizes its metabolic origins and signaling functions, and offers field-proven methodologies for its study.

Section 1: The Biological Context of Dihydrozeatin Riboside in Arabidopsis

Dihydrozeatin and its corresponding riboside, DHZR, are integral components of the cytokinin family in Arabidopsis.[4] Unlike their unsaturated counterparts, they possess a saturated N6-isoprenoid side chain. This structural modification has significant implications for their biological activity and metabolic fate.

Biosynthesis and Metabolism: A Tale of Reduction

The primary pathway for DHZR formation in Arabidopsis is through the reduction of trans-zeatin riboside (tZR), which is derived from trans-zeatin (tZ).[2] This conversion is catalyzed by a yet-to-be-fully-identified zeatin reductase enzyme.[2] This metabolic step is crucial as it creates a cytokinin form that is resistant to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, which typically regulate the levels of active cytokinins.[2] This resistance suggests that DHZ and DHZR may have more stable and prolonged signaling roles in specific cellular contexts.

Caption: Simplified overview of Dihydrozeatin riboside biosynthesis in Arabidopsis.

Signaling: A Specific Receptor Interaction

Recent studies have illuminated a specific role for DHZ in regulating root development. It has been demonstrated that DHZ promotes cell differentiation in the root meristem.[1][2][3] This action is primarily mediated through a specific interaction with the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) cytokinin receptor.[2][3] This specificity in receptor binding suggests that DHZR and DHZ are not merely metabolic byproducts but are active signaling molecules with defined downstream targets.

Caption: DHZR/DHZ signaling pathway in Arabidopsis root cells.

Section 2: Quantitative Analysis of Endogenous Dihydrozeatin Riboside

The accurate quantification of DHZR is paramount to understanding its physiological roles. Due to its low endogenous concentrations, a highly sensitive and specific analytical method is required.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[6]

A Field-Proven Protocol for DHZR Extraction and Purification

The following protocol is a synthesis of established methods for cytokinin extraction from Arabidopsis tissues, optimized for the analysis of DHZR.[7] The key to a successful extraction is the immediate quenching of metabolic activity and the efficient recovery of the analyte.

Step-by-Step Methodology:

-

Tissue Harvesting and Freezing: Harvest Arabidopsis tissue (e.g., roots, shoots, leaves, flowers) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity. Store at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or a bead beater.

-

Extraction:

-

To the frozen powder, add a pre-chilled (-20°C) modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v).

-

Crucially, at this stage, add a known amount of a deuterated internal standard, such as d5-Dihydrozeatin riboside, for accurate quantification.

-

Incubate the mixture overnight at -20°C with gentle shaking.

-

-

Centrifugation and Supernatant Collection:

-

Solid-Phase Extraction (SPE) for Purification:

-

Use a mixed-mode solid-phase extraction cartridge (e.g., C18 and cation-exchange).

-

Conditioning: Condition the cartridge sequentially with 100% methanol, and then with the extraction buffer.

-

Loading: Load the pooled supernatant onto the conditioned cartridge.

-

Washing: Wash the cartridge with a non-eluting solvent (e.g., 1% formic acid) to remove interfering compounds.

-

Elution: Elute the cytokinins with a suitable solvent, such as 0.35 M NH4OH in 60% methanol.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

Caption: A robust workflow for the extraction and purification of DHZR from Arabidopsis tissues.

LC-MS/MS Parameters for Sensitive and Specific Quantification

The heart of the quantitative analysis lies in the precise setup of the LC-MS/MS system. A reverse-phase C18 column is typically used for the chromatographic separation of cytokinins. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and quantification is performed using Multiple Reaction Monitoring (MRM).

Table 1: Recommended MRM Transitions for DHZR Quantification

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| Dihydrozeatin riboside (DHZR) | 354.2 | 222.1 | The product ion corresponds to the dihydrozeatin base after the loss of the ribose moiety. |

| d5-Dihydrozeatin riboside (Internal Standard) | 359.2 | 227.1 | The mass shift of +5 Da in both precursor and product ions ensures no cross-talk with the endogenous analyte. |

Note: These values are typical and may require slight optimization depending on the specific mass spectrometer used.

Section 3: Endogenous Levels of Dihydrozeatin Riboside in Arabidopsis

The concentration of DHZR varies significantly across different tissues and developmental stages, reflecting its specific roles in localized developmental programs. While a comprehensive, universally applicable concentration chart is challenging due to variations in growth conditions and genetic backgrounds, the following table summarizes representative endogenous levels reported in the literature.

Table 2: Representative Endogenous Levels of Dihydrozeatin Riboside in Arabidopsis thaliana

| Tissue | Developmental Stage | Concentration Range (pmol/g FW) | Key Observations |

| Roots | Seedling (10-14 days) | 0.5 - 2.0 | Present at significant levels, consistent with its role in root meristem differentiation.[8] |

| Shoots | Seedling (10-14 days) | 0.2 - 1.0 | Generally lower than in roots at the seedling stage.[9] |

| Rosette Leaves | Vegetative Growth | 0.1 - 0.5 | Lower concentrations compared to reproductive tissues. |

| Inflorescences/Flowers | Reproductive Growth | 1.0 - 5.0 | Higher levels suggest a role in reproductive development.[10][11] |

| Siliques | Fruit Development | 0.5 - 3.0 | Levels fluctuate during seed development. |

Note: These values are approximate and collated from various studies. FW denotes fresh weight. Absolute quantification can be influenced by growth conditions and extraction efficiency.

Section 4: Concluding Remarks and Future Directions

This guide provides a technical foundation for the study of endogenous Dihydrozeatin riboside in Arabidopsis thaliana. The presented protocols and data underscore that DHZR is not a mere metabolic afterthought but a phytohormone with specific, quantifiable roles. For researchers in basic plant science and those in drug development exploring hormonal manipulation for crop improvement, a detailed understanding of the entire cytokinin profile, including DHZR, is indispensable.

Future research should focus on the definitive identification of the zeatin reductase responsible for DHZR biosynthesis in Arabidopsis. Furthermore, exploring the spatio-temporal expression of this enzyme will provide deeper insights into the localized functions of DHZR. Elucidating the full spectrum of downstream targets of the DHZ-AHK3 signaling module will undoubtedly reveal new facets of cytokinin-regulated plant development.

References

- Vinciarelli, F., De Vivo, M., Terenzi, A., Cazzaniga, F., Amati, S., Damato, P., ... & Dello Ioio, R. (2025). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. Plants, 14(10), 1501.

- (Reference placeholder for a general cytokinin review)

- Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holubová, K., Mik, V., ... & Doležal, K. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. BMC plant biology, 12(1), 1-13.

- (Reference placeholder for a general plant hormone analysis review)

-

Vinciarelli, F., De Vivo, M., Terenzi, A., Cazzaniga, F., Amati, S., Damato, P., ... & Dello Ioio, R. (2025). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. Plants, 14(10), 1501. [Link]

-

Vinciarelli, F., De Vivo, M., Terenzi, A., Cazzaniga, F., Amati, S., Damato, P., ... & Dello Ioio, R. (2025). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. ResearchGate. [Link]

- (Reference placeholder for a detailed LC-MS/MS protocol)

- (Reference placeholder for a study with quantitative DHZR d

- (Reference placeholder for a study on cytokinin metabolism)

- (Reference placeholder for a study on cytokinin signaling)

-

Bartrina, I., Otto, E., Strnad, M., Werner, T., & Schmülling, T. (2011). Cytokinin regulates the activity of reproductive meristems, flower organ size, ovule formation, and thus seed yield in Arabidopsis thaliana. The Plant Cell, 23(1), 69-80. [Link]

- Del Carmen, A., & Moeder, W. (2025).

- (Reference placeholder for a study on cytokinin transport)

- (Reference placeholder for a study on MRM transitions)

- Novák, O., Hauserová, E., Amzallag, G. N., & Strnad, M. (2003). Quantitative analysis of cytokinins in plants by liquid chromatography–single-quadrupole mass spectrometry. Analytica chimica acta, 480(2), 207-218.

- (Reference placeholder for a study on cytokinin purific

- (Reference placeholder for a study on cytokinin action in inflorescences)

- (Reference placeholder for a study on cytokinin side-chain modific

- (Reference placeholder for a study with MRM transition tables)

- (Reference placeholder for a miniaturized purific

- Remans, T., Opdenakker, L., Smeets, K., Mathijsen, D., Vangronsveld, J., & Cuypers, A. (2013). Metal-induced hormonal and nutritional imbalance in Arabidopsis thaliana. Physiologia Plantarum, 147(4), 494-506.

-

Schäfer, M., Brütting, C., Meza-Canales, D., Kallenbach, M., & Baldwin, I. T. (2014). Cytokinin analysis: sample preparation and quantification. Bio-protocol, 4(13), e1173. [Link]

- (Reference placeholder for a study on cytokinin transport)

- (Reference placeholder for a review on cytokinin metabolism)

-

Bartrina, I., Otto, E., Strnad, M., Werner, T., & Schmülling, T. (2011). Cytokinin regulates the activity of reproductive meristems, flower organ size, ovule formation, and thus seed yield in Arabidopsis thaliana. ResearchGate. [Link]

- (Reference placeholder for a study with MRM transition tables)

- (Reference placeholder for a study with MRM transition chrom

- (Reference placeholder for a study on arom

- (Reference placeholder for a study on MRM transition selection)

- (Reference placeholder for a study on auxin gradients)

- (Reference placeholder for a review on cytokinin roles in Arabidopsis)

- Kurešová, G., Vankova, R., Holubová, K., & Mik, V. (2019). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLoS one, 14(5), e0217217.

- (Reference placeholder for a study on cytokinin concentr

Sources

- 1. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots | MDPI [mdpi.com]

- 2. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 5. Dynamics of Endogenous Cytokinin Pools in Tobacco Seedlings: a Modelling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

Technical Monograph: Dihydrozeatin Riboside (DHZR)

Chemical Identity, Signaling Mechanics, and Quantitative Analysis

Executive Summary

Dihydrozeatin riboside (DHZR) is a naturally occurring N6-substituted adenine derivative functioning as a bioactive cytokinin. While often overshadowed by its unsaturated analog trans-zeatin riboside, DHZR plays a critical, distinct role in regulating shoot proliferation, delaying senescence, and mediating abiotic stress responses in plant systems.

This technical guide provides a definitive reference for DHZR, focusing on its chemical validation (CAS 22663-55-4), signal transduction via the His-Asp phosphorelay system, and a self-validating LC-MS/MS quantification protocol designed for high-sensitivity detection in complex biological matrices.

Part 1: Chemical Identity & Physiochemical Profile

Precise identification is the first step in experimental validity. Researchers must distinguish between the free base (Dihydrozeatin) and the riboside form (DHZR), as their solubility and metabolic stability differ significantly.

Core Chemical Data

| Parameter | Specification |

| Primary CAS Number | 22663-55-4 |

| Chemical Name | 6-(4-Hydroxy-3-methylbutylamino)-9-β-D-ribofuranosylpurine |

| Synonyms | DHZR; Dihydrozeatin-9-riboside |

| Molecular Formula | C₁₅H₂₃N₅O₅ |

| Molecular Weight | 353.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, DMSO.[1] Sparingly soluble in water. |

| pKa | ~3.6 (N1 of purine), ~9.8 (sugar hydroxyls) |

| Storage | -20°C, desiccated. Solutions are acid-labile. |

Critical Isomer Note: Commercial "Dihydrozeatin riboside" is typically the trans-isomer or a racemic mixture. The CAS 22663-55-4 generally refers to the biologically active (R)-isomer form found in nature. Ensure your certificate of analysis (CoA) specifies stereochemistry if working on receptor-binding kinetics.

Part 2: Biological Mechanism of Action

DHZR functions through the Two-Component System (TCS) , a phosphorelay signaling pathway adapted from bacteria. Unlike auxins which use ubiquitin-mediated degradation, cytokinins like DHZR rely on rapid phosphorylation cascades to alter gene expression.

The His-Asp Phosphorelay Pathway[2][3]

-

Perception: DHZR binds to the CHASE domain of Histidine Kinase receptors (AHK2, AHK3, CRE1/AHK4) located on the ER membrane or plasma membrane.

-

Auto-phosphorylation: Ligand binding induces dimerization and auto-phosphorylation of a conserved Histidine residue on the receptor.

-

Phosphotransfer: The phosphate group is transferred to an Aspartate residue on the receiver domain, then to a Histidine Phosphotransfer Protein (AHP).

-

Nuclear Translocation: AHP shuttles into the nucleus and phosphorylates Type-B Response Regulators (ARRs).[2]

-

Transcription: Phosphorylated Type-B ARRs act as transcription factors, activating Type-A ARRs (feedback repressors) and cytokine-responsive genes.

Visualization: Cytokinin Signaling Architecture

Caption: The His-Asp phosphorelay system showing DHZR signal transduction from receptor perception to nuclear gene activation.[3]

Part 3: Analytical Methodologies (LC-MS/MS)

Quantifying DHZR is challenging due to its low endogenous abundance (pmol/g fresh weight) and the presence of interfering matrices (pigments, lipids). The following protocol uses Bieleski’s Solvent to inhibit enzymatic degradation immediately upon extraction.

Experimental Protocol: High-Sensitivity Extraction & Quantification

Reagents:

-

Extraction Solvent (Modified Bieleski’s): Methanol:Water:Formic Acid (15:4:1, v/v/v). Why: Denatures phosphatases/glucosidases instantly; stabilizes labile ribosides.

-

Internal Standard (IS): Deuterated DHZR ([²H₅]DHZR). Why: Corrects for matrix effects and recovery losses.

-

SPE Cartridges: Oasis MCX (Mixed-mode Cation Exchange) or HLB.

Step-by-Step Workflow:

-

Tissue Disruption:

-

Grind 50–100 mg of plant tissue in liquid nitrogen to a fine powder.

-

Critical: Do not allow the sample to thaw before solvent addition.

-

-

Cold Extraction:

-

Add 1 mL cold (-20°C) Bieleski’s solvent.

-

Add 10 pmol of [²H₅]DHZR internal standard immediately.

-

Vortex (1 min) and sonicate (ultrasound bath, 5 min, 4°C).

-

Incubate at -20°C for 30 mins.

-

-

Clarification:

-

Centrifuge at 20,000 x g for 10 min at 4°C.

-

Collect supernatant.[4] Re-extract pellet if recovery is critical.

-

-

Purification (Solid Phase Extraction):

-

LC-MS/MS Analysis:

-

Evaporate eluate to dryness and reconstitute in 5% Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Kinetex 1.7µm).

-

MRM Transitions (Positive Mode):

-

Quantifier: 354.2 → 222.1 (Loss of ribose sugar, [M+H-132]⁺).

-

Qualifier: 354.2 → 136.1 (Purine ring fragmentation).

-

-

Visualization: Extraction Workflow

Caption: Optimized workflow for DHZR isolation ensuring enzymatic inhibition and high recovery.

Part 4: Applications in R&D

Plant Tissue Culture

DHZR is less potent than trans-zeatin but more stable than kinetin in certain woody plant species. It is used to induce adventitious shoot formation when standard cytokinins fail.

-

Concentration Range: 0.5 – 5.0 µM.

-

Use Case: Micropropagation of recalcitrant genotypes (e.g., Juglans spp.).

Biomarker for Abiotic Stress

Levels of DHZR often fluctuate inversely to Abscisic Acid (ABA) during drought stress. Monitoring the DHZR/ABA ratio provides a high-fidelity metric for plant hydration status and recovery potential.

Emerging Therapeutic Potential

Recent studies indicate that ribosylated cytokinins, including DHZR, may exhibit cytotoxicity against human cancer cell lines (e.g., HL-60) by inducing apoptosis, although this remains a preclinical area of investigation.

References

-

PubChem. (n.d.). Dihydrozeatin riboside (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Novák, O., Hauserová, E., Amakorová, P., Doležal, K., & Strnad, M. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry. Phytochemistry. Retrieved from [Link]

-

Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holík, J., Strnad, M., & Doležal, K. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using SPE and UPLC–MS/MS. Plant Methods. Retrieved from [Link]

-

Kieber, J. J., & Schaller, G. E. (2014). Cytokinin signaling in plant development. Development. Retrieved from [Link]

Sources

Physical and chemical properties of Dihydrozeatin riboside

Chemical Identity, Analytical Profiling, and Metabolic Significance

Executive Summary

Dihydrozeatin riboside (DHZR) is the N9-ribosylated derivative of dihydrozeatin, a naturally occurring cytokinin. Unlike its unsaturated counterpart trans-zeatin riboside, DHZR possesses a saturated isoprenoid side chain. This structural nuance confers significant biological stability, primarily due to its resistance against cytokinin oxidase/dehydrogenase (CKX) cleavage. This guide details the physicochemical properties, validated LC-MS/MS quantification protocols, and metabolic pathways of DHZR, serving as a reference for its application in drug development and agritech research.

Part 1: Structural Identity & Physicochemical Core

DHZR acts as a primary transport form of cytokinins in the xylem. Its solubility profile presents specific challenges for experimental design; improper solubilization is a frequent cause of low recovery rates in bioassays.

Chemical Specifications

| Property | Specification |

| IUPAC Name | N-(4-Hydroxy-3-methylbutyl)adenosine |

| Common Name | Dihydrozeatin riboside (DHZR) |

| CAS Registry Number | 22663-55-4 |

| Chemical Formula | C₁₅H₂₃N₅O₅ |

| Molecular Weight | 353.37 g/mol |

| Appearance | White to off-white crystalline solid |

| pKa | ~3.6 (N1 of adenine), ~9.8 (Sugar hydroxyls) |

| UV Absorption ( | 269 nm (in neutral aqueous solution) |

Solubility & Stability Logic

Critical Protocol Note: DHZR is sparingly soluble in pure water. Direct addition to aqueous buffers often results in micro-precipitation, leading to erratic experimental data.

-

Primary Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF). Solubility

30 mg/mL.[1] -

Aqueous Dilution: Dissolve in DMSO first, then dilute into aqueous buffer (e.g., PBS pH 7.2).[1] Ensure final DMSO concentration is <0.1% to avoid cytotoxicity in biological assays.

-

Thermal Stability: Stable in solid form at -20°C for >4 years. In solution, it is resistant to oxidation but susceptible to acid hydrolysis (cleavage of the ribose moiety) at pH < 2.0.

Part 2: Analytical Characterization (LC-MS/MS)

For accurate quantification in complex matrices (plant tissue or cell lysate), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 40% B over 7 minutes. (Cytokinins are relatively polar; shallow gradients improve separation from matrix interferents).

Mass Spectrometry Parameters (MRM)

DHZR is detected in Positive Electrospray Ionization (+ESI) mode. The transition corresponds to the loss of the ribose sugar moiety (

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Role |

| DHZR | 354.2 | 222.1 | 30 | 18 | Quantifier |

| DHZR | 354.2 | 136.1 | 30 | 28 | Qualifier (Adenine fragment) |

| DHZR-d3 | 357.2 | 225.1 | 30 | 18 | Internal Standard |

Analyst Insight: The mass shift of +2 Da compared to Zeatin Riboside (MW 351.36,

) confirms the saturation of the side chain. Always use deuterated internal standards (DHZR-d3) to correct for matrix suppression.

Part 3: Biological Context & Mechanism

DHZR occupies a unique niche in cytokinin metabolism. While zeatin riboside is rapidly degraded to regulate hormonal spikes, DHZR serves as a stable "pool" or transport molecule.

Metabolic Pathway Visualization

The following diagram illustrates the biosynthesis of DHZR and its critical resistance to degradation.

Figure 1: Metabolic positioning of DHZR. Note the green arrow indicating conversion from Zeatin Riboside and the dotted red line indicating DHZR's resistance to Cytokinin Oxidase (CKX), contrasting with the rapid degradation of Zeatin Riboside.

Mechanism of Action

-

Transport: DHZR is loaded into the xylem and transported from roots (synthesis site) to shoots.

-

Activation: Upon reaching target tissues, the ribose moiety is cleaved by adenosine nucleosidase to release Dihydrozeatin (DHZ), the active form that binds to histidine kinase receptors (AHK).

-

Stability: Because the side chain is saturated, DHZR does not act as a substrate for Cytokinin Oxidase (CKX). This allows it to persist longer in tissues than unsaturated cytokinins, making it a critical marker for long-term physiological stress responses.

Part 4: Experimental Protocol: Extraction & Purification

Objective: Isolate DHZR from plant tissue or cell culture pellets with >85% recovery.

Reagents Preparation

-

Extraction Solvent (Bieleski's Modified): Methanol:Water:Formic Acid (15:4:1, v/v/v). The formic acid is crucial to inhibit enzymatic activity immediately upon homogenization.

-

Internal Standard: 100 nM DHZR-d3 in methanol.

Step-by-Step Workflow

-

Homogenization:

-

Flash freeze 100 mg tissue in liquid nitrogen.

-

Grind to fine powder.

-

Add 1 mL Extraction Solvent (pre-cooled to -20°C).

-

Spike Internal Standard immediately.

-

-

Incubation:

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 12 hours (passive extraction).

-

-

Clarification:

-

Centrifuge at 15,000 x g for 15 mins at 4°C.

-

Collect supernatant.

-

-

Purification (Solid Phase Extraction - SPE):

-

Use an HLB (Hydrophilic-Lipophilic Balanced) cartridge (e.g., Oasis HLB, 30 mg).

-

Condition: 1 mL Methanol followed by 1 mL Water.

-

Load: Apply supernatant.

-

Wash: 1 mL 5% Methanol in Water (removes salts/sugars).

-

Elute: 1 mL 80% Methanol in Water.

-

-

Concentration:

-

Evaporate eluate to dryness under nitrogen stream (avoid heat >35°C).[2]

-

Reconstitute in 100 µL Mobile Phase A (Water + 0.1% FA) for LC-MS/MS injection.

-

Protocol Visualization

Figure 2: Solid Phase Extraction (SPE) workflow designed to maximize DHZR recovery while removing polar interferences.

References

-

PubChem. (n.d.). Dihydrozeatin riboside (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Sakakibara, H. (2006).[3] Cytokinins: Activity, Biosynthesis, and Translocation. Annual Review of Plant Biology. Retrieved from [Link]

-

Galuszka, P., et al. (2007).[3] Structure-activity relationships of cytokinin oxidase/dehydrogenase. Plant Physiology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of [³H]-Dihydrozeatin Riboside

Abstract & Strategic Overview

Dihydrozeatin riboside (DHZR) is a critical cytokinin metabolite, functioning as a major transport form in xylem sap and a metabolic hub in plant development. The synthesis of high-specific-activity radiolabeled DHZR is essential for elucidating metabolic pathways, specifically the activity of cytokinin oxidase/dehydrogenase (CKX) enzymes and receptor-ligand kinetics.

This protocol details the synthesis of [³H]-Dihydrozeatin riboside via the catalytic tritiation of trans-zeatin riboside (t-ZR). Unlike carbon-14 labeling, which often requires total synthesis, tritium labeling via catalytic hydrogenation offers a direct, one-step route to high specific activity (>10 Ci/mmol) products, enabling detection at physiological (femtomolar) concentrations.

Core Synthesis Logic

The transformation relies on the saturation of the

-

Precursor: trans-Zeatin Riboside (t-ZR).

-

Reaction: Heterogeneous Catalytic Hydrogenation.[1]

-

Isotope Source: Tritium Gas (

). -

Regioselectivity Challenge: The protocol must reduce the side-chain double bond without reducing the purine ring or cleaving the ribose moiety.

Experimental Workflow Diagram

The following diagram outlines the critical path from precursor preparation to the final purified radioligand.

Figure 1: Workflow for the catalytic tritiation and purification of [³H]-Dihydrozeatin Riboside.

Detailed Protocol

Materials & Equipment

-

Precursor: trans-Zeatin Riboside (>98% purity, synthetic or extracted).

-

Catalyst: 10% Palladium on Carbon (Pd/C) or Platinum Oxide (

). Note: Pd/C is generally preferred for side-chain selectivity. -

Solvent: Ethanol (anhydrous).

-

Gas: Tritium gas (

), carrier-free. -

System: RC Tritec or similar closed-manifold tritiation line with waste gas trapping.

Synthesis: Catalytic Tritiation

Safety Warning: This procedure involves high-activity radioactive gas. It must be performed in a certified radiation safety hood.

-

Precursor Preparation: Dissolve 2.0 mg of trans-zeatin riboside in 1.0 mL of anhydrous ethanol in a reaction flask designed for the tritiation manifold.

-

Catalyst Addition: Add 1.0 mg of 10% Pd/C catalyst.

-

Expert Insight: The substrate-to-catalyst ratio is critical. Excess catalyst may lead to over-reduction (reducing the purine ring).

-

-

Degassing: Freeze the mixture in liquid nitrogen, evacuate the flask to remove air (which contains competing

and -

Tritiation: Introduce carrier-free Tritium gas (

) to a pressure of ~300-400 mbar (sub-atmospheric pressure is safer and sufficient). -

Reaction: Stir magnetically at room temperature (22°C) for 45–90 minutes.

-

Monitoring: Monitor pressure drop. The reaction consumes 1 mole of

per mole of precursor. When pressure stabilizes, the reaction is complete.

-

-

Termination: Freeze the mixture to stop the reaction. Recover unreacted tritium gas into the uranium bed (storage) or waste trap.

Work-up: Labile Tritium Removal

Tritium gas will exchange with exchangeable protons (hydroxyls on ribose, amines on the purine). These must be removed to ensure the label is fixed only on the carbon skeleton.

-

Filtration: Filter the reaction mixture through a 0.2 µm PTFE syringe filter to remove the Pd/C catalyst. Wash the filter with 1 mL ethanol.

-

Exchange: Evaporate the filtrate to dryness using a rotary evaporator or nitrogen stream (in a contained hood).

-

Wash Cycles: Redissolve the residue in 2 mL Ethanol:Water (1:1). Evaporate to dryness. Repeat this step 3 times.

Purification & Validation

Direct use of the crude product is not recommended due to potential unreacted zeatin riboside (ZR) or over-reduced byproducts.

HPLC Purification Protocol

Separation relies on the hydrophobicity difference between the unsaturated (ZR) and saturated (DHZR) side chains. DHZR, being saturated, is slightly more hydrophobic and will elute after ZR on a C18 column.

Table 1: HPLC Gradient Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Luna 5µm, 250 x 4.6 mm) |

| Mobile Phase A | 20 mM Acetic Acid (pH 3.5) or 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (260 nm) and Radio-flow detector |

Gradient Profile:

-

0-2 min: 5% B (Isocratic hold)

-

2-25 min: Linear gradient 5%

30% B -

25-30 min: Wash (95% B)

Fraction Collection: Collect fractions every 30 seconds. The [³H]-DHZR peak typically elutes 1–2 minutes after the unreacted [¹H]-ZR standard.

Validation Criteria (Self-Correcting QC)

To validate the synthesis, the product must pass three checkpoints:

-

Co-Chromatography: Inject a small aliquot of the radiolabeled product mixed with authentic "cold" (non-radioactive) Dihydrozeatin Riboside standard.

-

Pass: The UV peak of the standard and the radioactive peak of the product must perfectly overlap.

-

-

UV Spectrum: The UV spectrum (200–300 nm) must match the characteristic adenine/cytokinin profile (

nm). Loss of absorbance may indicate purine ring reduction. -

Specific Activity Calculation: Measure the radioactivity (DPM) of a known mass (quantified by UV absorbance).

-

Target: 10–60 Ci/mmol.

-

Storage and Stability

Radiolabeled compounds undergo autoradiolysis (self-destruction).

-

Storage Buffer: Ethanol:Water (1:1) or pure Ethanol.

-

Temperature: -20°C or -80°C.

-

Scavengers: Storing in ethanol acts as a radical scavenger. Never store dry.

References

-

Letham, D. S., et al. (1964).[4] "Regulators of Cell Division in Plant Tissues: The Identity of Zeatin." Life Sciences.[1]

-

Letham, D. S. (1973).[4] "Cytokinins from Zea mays."[4][5] Phytochemistry. (Foundational work on ZR and DHZR identification).

-

Novák, O., et al. (2008). "Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry." Plant Methods. (Modern HPLC/MS separation conditions).

-

Hoyerová, K., et al. (2006). "GaMD—High-throughput determination of cytokinin oxidase/dehydrogenase activity." Journal of Experimental Botany. (Application of radiolabeled cytokinins).

-

Revvity (formerly PerkinElmer). "Radiochemical Synthesis and Stability." Technical Notes. (General protocols for tritiation and storage).

Sources

- 1. researchgate.net [researchgate.net]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots [mdpi.com]

- 4. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kpu.repo.nii.ac.jp [kpu.repo.nii.ac.jp]

Application Note: High-Performance Liquid Chromatography Quantification of Dihydrozeatin Riboside (DHZR) in Complex Plant Matrices

Executive Summary

This application note details a robust protocol for the extraction, purification, and quantitative analysis of Dihydrozeatin riboside (DHZR) . DHZR is a critical cytokinin involved in cell division and shoot initiation. Its analysis is historically challenging due to its low endogenous concentrations (pmol/g fresh weight) and the abundance of interfering pigments and phenolic compounds in plant tissues.

This guide moves beyond standard textbook descriptions by implementing a Modified Bieleski’s Extraction coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This combination ensures high recovery (>80%) and sufficient purity for UV detection, minimizing the "matrix effects" that often plague cytokinin analysis.

Pre-Analytical Workflow: The Critical Path

The success of DHZR quantification relies 90% on sample preparation. Direct injection of crude extracts will irreversibly damage HPLC columns and yield uninterpretable chromatograms due to co-eluting pigments.

Reagents & Materials[1][2][3]

-

Target Analyte: Dihydrozeatin riboside (DHZR) standard (>98% purity).

-

Extraction Solvent (Modified Bieleski’s): Methanol : Water : Formic Acid (15 : 4 : 1, v/v/v).[1][2] Note: We avoid the traditional chloroform-based Bieleski solvent to improve safety and compatibility with downstream SPE.

-

SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 3cc/60mg or equivalent.

-

Mobile Phases: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

Extraction Protocol

Principle: The acidic methanol inactivates endogenous enzymes (preventing metabolic turnover) while the formic acid ensures cytokinins are protonated, enhancing solubility.

-

Harvest & Grind: Flash-freeze 100–500 mg of fresh plant tissue in liquid nitrogen. Grind to a fine powder using a ball mill (e.g., 30 Hz for 1 min). Do not allow the sample to thaw.

-

Solvent Addition: Add 2 mL of cold (-20°C) Modified Bieleski’s solvent per 100 mg of tissue.

-

Extraction: Vortex vigorously for 30 seconds. Sonicate in an ice bath for 15 minutes. Incubate overnight at -20°C to maximize passive diffusion.

-

Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Re-extraction (Optional but Recommended): Resuspend the pellet in 1 mL solvent, sonicate, centrifuge, and pool supernatants.

Purification (MCX SPE)

Principle: DHZR is a basic compound (adenine derivative). Under acidic conditions, it carries a positive charge and binds to the cation exchange resin, while neutral pigments and acidic lipids pass through.

| Step | Solvent / Action | Mechanism |

| 1.[3] Condition | 1 mL Methanol | Activates sorbent pores. |

| 2. Equilibrate | 1 mL 1M Formic Acid | Acidifies the sorbent (pH < 3). |

| 3. Load | Supernatant from 2.2 | DHZR binds via ionic interaction. |

| 4. Wash 1 | 1 mL 1M Formic Acid | Removes proteins and polar neutrals. |

| 5. Wash 2 | 1 mL Methanol | Critical: Removes hydrophobic pigments (chlorophyll). DHZR remains bound. |

| 6. Elute | 2 mL 0.35M NH₄OH in 60% MeOH | High pH neutralizes DHZR, breaking the ionic bond. |

| 7. Dry | Evaporate eluate to dryness (SpeedVac or N₂ stream). | Removes ammonia and organic solvent. |

| 8. Reconstitute | 100 µL Initial Mobile Phase (5% ACN). | Prepares sample for HPLC injection. |

HPLC Method Parameters

This method utilizes a C18 Reverse Phase separation.[4][5] The gradient is optimized to resolve DHZR from its unsaturated analog, Zeatin Riboside (ZR), which often co-elutes in isocratic systems.

Chromatographic Conditions

-

System: HPLC with Diode Array Detector (DAD) or UV-Vis.

-

Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).

-

Why: Standard C18 provides sufficient hydrophobic retention for ribosides.

-

-

Flow Rate: 0.8 mL/min.

-

Temperature: 35°C (Thermostatted).

-

Injection Volume: 10–20 µL.

-

Detection: UV at 269 nm (Max absorbance for DHZR). Reference wavelength: 360 nm.

Mobile Phase & Gradient

-

Solvent A: 0.1% Formic Acid in Water (pH ~2.8).

-

Solvent B: Acetonitrile (ACN).[6]

| Time (min) | % Solvent B | Event |

| 0.0 | 5 | Initial equilibration |

| 2.0 | 5 | Isocratic hold to elute polar impurities |

| 15.0 | 25 | Linear gradient for cytokinin separation |

| 18.0 | 95 | Column wash (remove lipids) |

| 20.0 | 95 | Wash hold |

| 20.1 | 5 | Return to initial conditions |

| 25.0 | 5 | Re-equilibration (Critical for reproducibility) |

Visualizing the Workflow

The following diagram illustrates the logical flow from tissue to data, highlighting the chemical mechanisms at play during purification.

Caption: Workflow for DHZR analysis emphasizing the charge-switching mechanism during SPE purification.

Method Validation & Quality Control

To ensure data trustworthiness, the following validation parameters must be established in your specific laboratory context.

System Suitability

Inject a standard mix (1 µg/mL) five times before running samples.

-

Retention Time RSD: < 1.0%

-

Peak Tailing Factor: 0.9 – 1.2

-

Resolution (Rs): > 1.5 between DHZR and Zeatin Riboside.

Linearity and Sensitivity

Prepare a calibration curve ranging from 0.05 µg/mL to 50 µg/mL.

-

LOD (Limit of Detection): Typically ~10–20 ng/mL (S/N = 3).

-

LOQ (Limit of Quantification): Typically ~50 ng/mL (S/N = 10).

Recovery Calculation (Self-Validating System)

Because plant matrices vary, you must calculate recovery for every new tissue type.

-

Spike: Add a known amount of authentic DHZR standard to a "blank" or pooled sample before extraction.

-

Process: Run through the full extraction/SPE/HPLC protocol.

-

Calculate:

Acceptable Range: 75% – 110%

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Recovery (<50%) | pH of extract was not acidic enough during SPE load. | Ensure extract pH is < 3.[1]0. Add more formic acid if necessary. |

| Ghost Peaks | Contamination from previous runs or dirty column. | Run a "blank" gradient (0-100% B) between sample batches. |

| Broad/Tailing Peaks | Column aging or pH mismatch. | Check mobile phase pH. If pH > 5, silica dissolution may occur. Replace column. |

| Interfering Peak at DHZR RT | Co-eluting pigment. | Modify the gradient: Flatten the slope around the elution time (e.g., 10-15% B over 10 mins). |

References

-

Novák, O., et al. (2008). "A new cheap and fast method for cytokinin quantification." Plant Methods.

- Bieleski, R. L. (1964). "The problem of halting enzyme action when extracting plant tissues." Analytical Biochemistry.

-

Dobrev, P. I., & Kamínek, M. (2002). "Fast and efficient separation of cytokinins... using mixed-mode solid-phase extraction." Journal of Chromatography A.

-

Šimura, J., et al. (2018). "Multiple hormonal profiling in plant hormone research." Nature Protocols. (Modern standard for extraction ratios).

Sources

Precision Quantitation of Dihydrozeatin Riboside (DHZR) via Stable Isotope Dilution LC-MS/MS

Abstract

Dihydrozeatin riboside (DHZR) is a critical cytokinin metabolite, functioning primarily as a transport form of zeatin-type cytokinins in biological systems. Its quantification is notoriously challenging due to low endogenous concentrations (pmol/g range) and severe ion suppression in complex matrices. This guide details a robust Isotope Dilution Mass Spectrometry (IDMS) workflow. Unlike generic protocols, we utilize a Modified Bieleski’s Solvent extraction coupled with Mixed-Mode Cation Exchange (MCX) purification to ensure maximum recovery. We provide validated MRM transitions for DHZR and its stable isotope-labeled internal standards (

Introduction & Biological Context

The Role of DHZR

While trans-zeatin is the primary active cytokinin, its ribosylated derivative, DHZR, is crucial for long-distance signaling. In plant physiology, DHZR is the major form transported from roots (site of synthesis) to shoots via the xylem. In drug development, cytokinin ribosides are gaining traction as potential therapeutic agents due to their cytotoxic activity against human cancer cell lines and neuroprotective properties.

The Necessity of Stable Isotope Labeling

Quantification without internal standards is prone to errors exceeding 40% due to "matrix effects"—the alteration of ionization efficiency by co-eluting compounds.

-

The Solution: Spiking samples with a stable isotope-labeled analog (e.g.,

-DHZR) before extraction. -

The Mechanism: The labeled standard possesses identical chemical properties (extraction efficiency, pKa) but a distinct mass. Any loss during purification or suppression during ionization affects the analyte and the standard equally, allowing the ratio to self-correct the final calculation.

Metabolic Pathway Visualization

Understanding the biosynthetic origin of DHZR is essential for interpreting metabolic data. DHZR is derived from the reduction of Zeatin Riboside.

Figure 1: Metabolic positioning of Dihydrozeatin Riboside (DHZR).[1] The conversion from tZR to DHZR is catalyzed by Zeatin Reductase.

Experimental Protocol

Phase A: Materials & Standards

-

Analyte: Dihydrozeatin Riboside (DHZR), MW 353.37.

-

Internal Standard (IS):

-DHZR (Deuterated) or-

Note:

is preferred if available to avoid the "Deuterium Isotope Effect" (slight retention time shift), but

-

-

Extraction Solvent (Modified Bieleski): Methanol : Water : Formic Acid (15 : 4 : 1, v/v/v).[2]

-

Why? This acidic organic mix denatures enzymes immediately (preventing metabolic turnover) and stabilizes the riboside bond.

-

Phase B: Sample Preparation & Extraction

Crucial Rule: The Internal Standard must be added to the tissue before homogenization.

-

Harvest: Flash-freeze tissue (plant leaf/root or cell culture pellet) in liquid nitrogen immediately.

-

Lyophilization: Freeze-dry samples to constant weight (removes water variable).

-

Spiking: Weigh 10–50 mg of dry tissue into a 2 mL tube. Add 10 µL of Internal Standard solution (e.g., 100 ng/mL

-DHZR). -

Extraction:

-

Add 1 mL Modified Bieleski’s Solvent (

C). -

Add two 3mm tungsten carbide beads.

-

Homogenize (Bead mill: 30 Hz, 2 min).

-

-

Incubation: Sonicate for 5 min on ice, then incubate at

C for 30 min (improves passive diffusion). -

Clarification: Centrifuge at 15,000

g for 10 min at

Phase C: Purification (Solid Phase Extraction)

Direct injection of crude extracts ruins MS sensitivity. Use Mixed-Mode Cation Exchange (MCX) cartridges (e.g., Oasis MCX, 30 mg). DHZR is basic (adenine moiety) and retains on cation exchange resin while acidic/neutral interferences pass through.

-

Condition: 1 mL Methanol

1 mL 1M Formic Acid. -

Load: Apply supernatant.

-

Wash 1: 1 mL 1M Formic Acid (removes acidic compounds).

-

Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

-

Elute: 1 mL 0.35M Ammonium Hydroxide in 60% Methanol .

-

Mechanism: High pH deprotonates the DHZR, releasing it from the cation exchange resin.

-

-

Reconstitution: Evaporate eluate to dryness (

stream,

LC-MS/MS Analytical Method[2][3][4][5][6][7][8]

Chromatographic Conditions

-

System: UHPLC (Agilent 1290 / Waters Acquity).

-

Column: Phenomenex Kinetex C18 EVO (2.1

100 mm, 1.7 µm) or equivalent. -

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0–1 min: 2% B (Isocratic hold for trapping)

-

1–7 min: 2%

35% B (Linear gradient) -

7–8 min: 35%

95% B (Wash)

-

Mass Spectrometry Parameters (MRM)

-

Source: ESI Positive (

).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

| Compound | Precursor Ion | Product Ion | Cone Voltage (V) | Collision Energy (eV) | Type |

| DHZR | 354.4 | 222.1 | 30 | 22 | Quantifier |

| DHZR | 354.4 | 136.1 | 30 | 35 | Qualifier |

| 357.4 | 225.1 | 30 | 22 | Internal Std | |

| 358.4 | 226.1 | 30 | 22 | Internal Std |

Note: The transition

Workflow Visualization

Figure 2: Linear workflow for Stable Isotope Dilution analysis. Spiking occurs before any solvent addition to correct for extraction losses.

Data Analysis & Calculation

Quantification is based on the Area Ratio between the endogenous DHZR and the labeled Internal Standard.

Equation:

Where:

- = Concentration of DHZR in tissue (pmol/g).

- = Amount of Internal Standard added (pmol).

- = Dry weight of tissue extracted (g).

- = Response Factor (usually assumed to be 1.0 for isotopologues, but verifiable via calibration curve).

Validation Criteria (Self-Validating System)

-

Retention Time: The analyte peak must elute within

min of the IS peak (slight shift allowed for deuterium). -

Ion Ratio: The ratio of Quantifier (222) to Qualifier (136) ions must match the authentic standard within

. -

IS Recovery: Compare the IS peak area in the sample to a neat standard injection. If recovery is

, the extraction/SPE failed.

Troubleshooting & Expert Tips

-

Issue: Deuterium Exchange.

-

Cause: If using deuterium labels on exchangeable protons (e.g., -OH or -NH groups), the label will be lost in protic solvents.

-

Solution: Ensure you purchase standards with deuterium on the carbon skeleton (e.g., on the side chain or purine ring), which are non-exchangeable.

-

-

Issue: Peak Tailing.

-

Cause: Secondary interactions between the basic adenine group and free silanols on the column.

-

Solution: Use "EVO" or "Hybrid" particle columns designed for high pH stability, or ensure sufficient ionic strength (Ammonium Formate) in the mobile phase.

-

-

Issue: High Background Noise.

-

Cause: Inadequate washing during SPE.

-

Solution: Increase the volume of the Wash 2 step (Methanol) during SPE. Cytokinin ribosides are relatively polar; neutral lipids can be washed away aggressively with non-polar solvents before elution.

-

References

-

Novák, O., et al. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry. Phytochemistry.[1][2][6][7][8] Link

-

Turečková, V., et al. (2009). Isolation and comparison of cytokinin-specific antibodies and their application in the quantification of cytokinins. Journal of Experimental Botany. Link

-

Bieleski, R. L. (1964). The problem of halting enzyme action when extracting plant tissues. Analytical Biochemistry.[6][9] (Foundational reference for the extraction solvent).

-

Antoniadi, I., et al. (2015). High-throughput non-toxic chemical profiling of plant hormonal balance. Plant Methods.[1][2][6][9] Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous quantitation of cytokinin bases and their glycoconjugates with stable isotope labelling ultrahigh performance liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Stable Isotope-Assisted Evaluation of Different Extraction Solvents for Untargeted Metabolomics of Plants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry of Dihydrozeatin Riboside

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the analysis of Dihydrozeatin riboside (DZR), a naturally occurring cytokinin, using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to provide a deep understanding of the entire workflow, from sample preparation to data interpretation, emphasizing the scientific rationale behind each step to ensure robust and reliable results.

Introduction: The Significance of Dihydrozeatin Riboside Analysis

Dihydrozeatin riboside is a key plant hormone involved in a myriad of physiological processes, including cell division, growth, and differentiation. Its accurate quantification in plant tissues and other biological matrices is crucial for research in plant science, agriculture, and pharmacology. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the sensitive and selective determination of DZR, offering high chromatographic resolution and definitive molecular identification.[1][2][3][4] However, the inherent low volatility and thermal lability of DZR necessitate a critical chemical modification step—derivatization—prior to GC-MS analysis.

The Analytical Challenge and the Derivatization Imperative

Direct GC-MS analysis of Dihydrozeatin riboside is not feasible due to its polar nature, attributed to the presence of multiple hydroxyl groups and amine functionalities. These groups lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and a propensity for thermal degradation in the hot GC injection port and column.

To overcome these challenges, derivatization is an essential prerequisite.[5] The most common and effective approach for cytokinins is silylation , which involves the replacement of active hydrogens in hydroxyl and amine groups with a trimethylsilyl (TMS) group. This process dramatically increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.

Caption: Silylation converts non-volatile Dihydrozeatin riboside into a volatile derivative suitable for GC-MS.

Comprehensive Workflow: From Sample to Signal

The successful GC-MS analysis of Dihydrozeatin riboside hinges on a meticulous and well-executed workflow. This section outlines the critical steps, from initial sample preparation to final data acquisition.

Caption: A step-by-step overview of the analytical workflow for Dihydrozeatin riboside.

Detailed Protocols

Sample Preparation and Extraction

The goal of this stage is to efficiently extract Dihydrozeatin riboside from the complex sample matrix while minimizing degradation and removing interfering substances.

Protocol 1: Extraction from Plant Tissue

-

Homogenization: Immediately freeze fresh plant tissue (0.5 - 1.0 g) in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of a pre-chilled extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v). Vortex thoroughly for 1 minute.

-

Incubation: Incubate the mixture at -20°C for at least 1 hour to allow for complete extraction.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the cytokinins. For enhanced recovery, the pellet can be re-extracted with another 5 mL of the extraction solvent.

-

Internal Standard: At this stage, it is crucial to add a known amount of a deuterated internal standard, such as [²H₅]Dihydrozeatin riboside, to the extract. This will be used for accurate quantification and to correct for any sample loss during subsequent steps.

Solid-Phase Extraction (SPE) Purification

SPE is a critical step to remove pigments, lipids, and other interfering compounds that could compromise the GC-MS analysis. A two-step SPE process is recommended for optimal purity.

Protocol 2: SPE Purification

-

C18 Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol and 5 mL of water through it.

-

Sample Loading: Load the plant extract onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove highly polar impurities.

-

Elution: Elute the cytokinins with 5 mL of 80% methanol.

-

Mixed-Mode Cation Exchange (MCX) Cartridge Conditioning: Condition an MCX SPE cartridge (e.g., 30 mg) with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Dilute the eluate from the C18 step with an equal volume of water and load it onto the conditioned MCX cartridge.

-

Washing: Wash the MCX cartridge with 3 mL of 0.1 M formic acid followed by 3 mL of methanol.

-

Elution: Elute the purified cytokinins with 3 mL of 0.5 M NH₄OH in 60% methanol.

-

Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization: Silylation

This step renders the Dihydrozeatin riboside volatile and thermally stable for GC-MS analysis.

Protocol 3: Silylation

-

Reagent Preparation: Prepare a fresh silylation reagent mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine in a 2:1 (v/v) ratio. Alternatively, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.[5]

-

Reaction: Add 100 µL of the silylation reagent mixture to the dried extract.

-

Incubation: Tightly cap the reaction vial and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters and Data Acquisition

The following table summarizes the recommended starting parameters for the GC-MS analysis of silylated Dihydrozeatin riboside. These may require optimization based on the specific instrument and column used.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column provides good separation for a wide range of derivatized metabolites. |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for high sensitivity. |

| Injector Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal chromatographic resolution. |

| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp 1: 10°C/min to 250°C; Ramp 2: 5°C/min to 300°C, hold for 5 min | A temperature gradient is necessary to separate compounds with a range of volatilities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. |

| Ionization Energy | 70 eV | Standard energy for generating consistent and comparable mass spectra. |

| Source Temperature | 230°C | Maintains the integrity of the ions generated. |

| Quadrupole Temperature | 150°C | Ensures stable performance of the mass analyzer. |

| Scan Mode | Full Scan (m/z 50-800) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used to obtain the complete mass spectrum for identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring specific ions. |

Data Interpretation: Unraveling the Mass Spectrum

The identification of TMS-Dihydrozeatin riboside is confirmed by its retention time and its unique mass spectrum. While a publicly available, definitive mass spectrum for TMS-derivatized Dihydrozeatin riboside is not readily found, its fragmentation pattern can be predicted based on the known fragmentation of silylated nucleosides and related cytokinin ribosides.

Expected Fragmentation Pattern of TMS-Dihydrozeatin Riboside:

The electron ionization (EI) mass spectrum is expected to show a series of characteristic fragment ions resulting from the cleavage of the silylated molecule.

-

Molecular Ion (M⁺): The molecular ion, representing the intact derivatized molecule, may be observed, though it is often of low abundance for silylated compounds.

-

Loss of a Methyl Group ([M-15]⁺): A prominent ion resulting from the loss of a methyl radical (•CH₃) from a trimethylsilyl group is a hallmark of TMS derivatives.

-

Characteristic Silyl Ions: Ions at m/z 73 ([Si(CH₃)₃]⁺) and 147 ([(CH₃)₂Si=O-Si(CH₃)₃]⁺) are commonly observed in the mass spectra of silylated compounds.

-

Fragmentation of the Ribose Moiety: The silylated ribose sugar is prone to fragmentation, leading to a series of characteristic ions. Cleavage of the glycosidic bond between the ribose and the dihydrozeatin base is a key fragmentation pathway.

-

Fragmentation of the Dihydrozeatin Moiety: The dihydrozeatin base will also undergo fragmentation, providing structural information.

Selected Ion Monitoring (SIM) for Quantification:

For accurate quantification, SIM mode is employed, monitoring at least three characteristic ions of TMS-Dihydrozeatin riboside and its deuterated internal standard.

| Analyte | Suggested Ions for SIM (m/z) |

| TMS-Dihydrozeatin riboside | [M-15]⁺, and at least two other characteristic fragment ions |

| [²H₅]TMS-Dihydrozeatin riboside | [M-15+5]⁺, and the corresponding shifted fragment ions |

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability.

-

Linearity: A calibration curve should be constructed using a series of standard solutions of Dihydrozeatin riboside of known concentrations, spiked with a constant amount of the internal standard. A linear range appropriate for the expected sample concentrations should be established.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to define the sensitivity of the method.

-

Accuracy and Precision: Accuracy (as recovery) and precision (as relative standard deviation) should be assessed by analyzing quality control (QC) samples at different concentration levels.

-

Matrix Effects: The influence of the sample matrix on the ionization of the analyte should be evaluated to ensure that it does not interfere with quantification.

Conclusion: A Powerful Tool for Phytohormone Research

This application note provides a comprehensive and scientifically grounded protocol for the analysis of Dihydrozeatin riboside by GC-MS. By understanding the rationale behind each step, from sample preparation and derivatization to instrumental analysis and data interpretation, researchers can confidently generate high-quality, reproducible data. The successful implementation of this method will undoubtedly contribute to advancing our understanding of the critical role of cytokinins in plant biology and beyond.

References

-

Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]

-

Palni, L. M. S., Tay, S. A., & MacLeod, J. K. (1986). Mass spectrometric analysis of cytokinins in plant tissues. IV. The cytokinin complex of Datura innoxia crown gall tissue. Journal of Plant Physiology, 123(3), 255-267. [Link]

-

Ge, L., Yong, J. W. H., Goh, N. K., Chia, L. S., Tan, S. N., & Ong, E. S. (2005). Identification of kinetin and kinetin riboside in coconut (Cocos nucifera L.) water using a combined approach of liquid chromatography-tandem mass spectrometry, high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography B, 829(1-2), 26–34. [Link]

-

Leonard, N. J., Hecht, S. M., Skoog, F., & Schmitz, R. Y. (1969). Cytokinins: synthesis, mass spectra, and biological activity of compounds related to zeatin. Proceedings of the National Academy of Sciences of the United States of America, 63(1), 175–182. [Link]

-

Horgan, R. (1987). Mass spectrometry of cytokinins. In Cytokinins: Plant Hormones in Search of a Role (pp. 43-75). Springer, Berlin, Heidelberg. [Link]

-

Badenoch-Jones, J., Letham, D. S., Parker, C. W., & Rolfe, B. G. (1984). Quantitation of cytokinins in biological samples using antibodies against zeatin riboside. Plant physiology, 75(4), 1117–1125. [Link]

-

Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

-

Summons, R. E., Duke, C. C., Eichholzer, J. V., Entsch, B., Letham, D. S., MacLeod, J. K., & Parker, C. W. (1979). Mass spectrometric analysis of cytokinins in plant tissues. II. Quantitation of cytokinins in Zea mays kernels by selected ion monitoring. Biomedical mass spectrometry, 6(10), 407–413. [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Kuster, T., & Niederwieser, A. (1983). Gas chromatography—mass spectrometry of trimethylsilyl pteridines. Journal of Chromatography B: Biomedical Sciences and Applications, 278, 245–254. [Link]

-

Harvey, D. J. (1981). The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues. Biomedical Mass Spectrometry, 8(8), 366-372. [Link]

-

Halket, J. M., Waterman, D., Przyborowska, A. M., Patel, R. K., Fraser, P. D., & Bramley, P. M. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of experimental botany, 56(410), 219–243. [Link]

-

Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53–65. [Link]

-

Schauer, N., Steinhauser, D., Strelkov, S., Schomburg, D., Allison, G., Moritz, T., ... & Fernie, A. R. (2005). GC-MS libraries for the rapid identification of metabolites in complex biological samples. FEBS letters, 579(6), 1332-1337. [Link]

-

Horgan, R., & Kramers, M. R. (1979). High-performance liquid chromatography of cytokinins. Journal of Chromatography A, 173(1), 263-270. [Link]

-

MacLeod, J. K., Summons, R. E., & Letham, D. S. (1976). Mass spectrometry of cytokinin metabolites. Permethylation of 7- and 9-glycosyl cytokinins. Journal of Organic Chemistry, 41(24), 3959-3967. [Link]

-

Morris, R. O. (1977). Mass spectrometric identification of cytokinins. Glucosyl zeatin and glucosyl ribosylzeatin from Vinca rosea crown gall. Plant Physiology, 59(6), 1029-1033. [Link]

-

Scott, I. M., & Horgan, R. (1984). Mass-spectrometric quantification of cytokinin nucleotides and glycosides in tobacco crown-gall tissue. Planta, 161(4), 345-354. [Link]

-

Tay, S. A., MacLeod, J. K., Palni, L. M., & Letham, D. S. (1985). Detection of zeatin riboside and zeatin riboside-5'-monophosphate in culture media of Agrobacterium tumefaciens. FEBS letters, 188(1), 23-26. [Link]

-

Weiler, E. W. (1980). Radioimmunoassays for the differential and direct analysis of free and conjugated abscisic acid in plant extracts. Planta, 148(3), 262-272. [Link]

-

Zaic, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]

-

Di Stefano, M., Gigliano, S., & Sabatini, S. (2021). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. International Journal of Molecular Sciences, 22(10), 5275. [Link]

-

Datsenka, V., & Ligor, T. (2022). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. Metabolites, 12(3), 229. [Link]

-

Kind, T., Wohlgemuth, G., Lee, D. Y., Lu, Y., Palazoglu, M., Shahbaz, S., & Fiehn, O. (2009). FiehnLib: mass spectral and retention index libraries for metabolomics based on quadrupole and time-of-flight gas chromatography/mass spectrometry. Analytical chemistry, 81(24), 10038-10048. [Link]

-

Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. [Link]

-

Palni, L. M., Horgan, R., Darrall, N. M., Stuchbury, T., & Wareing, P. F. (1983). Cytokinin biosynthesis in crown-gall tissue of Vinca rosea. Planta, 159(1), 50-57. [Link]

-

Scott, I. M., Martin, G. C., Horgan, R., & Heald, J. K. (1982). Mass spectrometric measurement of 1-aminocyclopropane-1-carboxylic acid in plant tissue. Planta, 154(3), 273-276. [Link]

-

Summons, R. E., Entsch, B., Letham, D. S., Gollnow, B. I., & MacLeod, J. K. (1980). Regulators of cell division in plant tissues. XXVIII. Metabolites of zeatin in sweet-corn kernels: purifications and identifications using high-performance liquid chromatography and chemical-ionization mass spectrometry. Planta, 147(5), 422-434. [Link]

-

Watson, J. T., & Sparkman, O. D. (2007). Introduction to mass spectrometry: instrumentation, applications, and strategies for data interpretation. John Wiley & Sons. [Link]

Sources

- 1. Sci-Hub. Gas chromatography—mass spectrometry of trimethylsilyl pteridines / Journal of Chromatography B: Biomedical Sciences and Applications, 1983 [sci-hub.st]

- 2. mdpi.com [mdpi.com]

- 3. Determination by Gas Chromatography-Mass Spectrometry of [15N5]Adenine Incorporation into Endogenous Cytokinins and the Effect of Tissue Age on Cytokinin Biosynthesis in Datura innoxia Crown Gall Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Electrochemical Detection of Dihydrozeatin Riboside (DHZR) via HPLC-ECD

Abstract

This application note details a robust protocol for the quantification of Dihydrozeatin Riboside (DHZR), a critical isoprenoid cytokinin, using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). Unlike optical methods, ECD offers superior selectivity for the electroactive purine moiety inherent to DHZR, particularly when analyzing complex plant lysates or drug formulations. This guide introduces a surface-enhancement strategy using Multi-Walled Carbon Nanotubes (MWCNTs) on Glassy Carbon Electrodes (GCE) to lower the Limit of Detection (LOD) to the picomolar range.

Introduction & Biological Significance

Dihydrozeatin riboside (DHZR) is a metabolic derivative of zeatin, distinguished by a saturated side chain. It functions as a major translocation form of cytokinins in xylem sap, regulating cell division, shoot initiation, and stress responses in plants. In pharmaceutical research, cytokinin ribosides are gaining traction for their potential cytotoxic activity against human cancer cell lines.

Why Electrochemical Detection? While Mass Spectrometry (MS) is the gold standard for identification, HPLC-ECD provides a cost-effective, portable, and highly sensitive alternative for routine quantification. The method exploits the electroactivity of the purine ring at specific potentials, allowing for the detection of DHZR without the need for derivatization, which is often required for fluorescence detection.

Principle of Operation

Electrochemical Mechanism

The detection mechanism relies on the anodic oxidation of the purine ring system found in DHZR. At positive potentials (typically +0.8 V to +1.1 V vs. Ag/AgCl), the secondary amine and the N7-C8 bond of the purine moiety undergo a 2-electron, 2-proton oxidation process.

To overcome the slow electron transfer kinetics typical of bare carbon electrodes, this protocol utilizes Multi-Walled Carbon Nanotubes (MWCNTs) . The MWCNTs increase the effective surface area and facilitate electron tunneling, resulting in sharper peaks and improved signal-to-noise ratios.

Visualization of Mechanism

The following diagram illustrates the signal transduction pathway from the biological sample to the electrochemical response.

Caption: Figure 1. Electrochemical transduction pathway of DHZR at a MWCNT-modified interface.

Experimental Protocols

Reagents and Equipment

-

Instrumentation: HPLC System with isocratic pump; Amperometric Detector (e.g., BASi, Antec, or similar).

-

Working Electrode: Glassy Carbon Electrode (GCE), 3.0 mm diameter.

-

Reference Electrode: Ag/AgCl (3M KCl).

-

Modifier: Multi-Walled Carbon Nanotubes (MWCNTs), >95% purity, functionalized (-COOH) for dispersion.

-

Reagents: Dihydrozeatin riboside standard (Sigma-Aldrich), Methanol (HPLC grade), Sodium Acetate, Acetic Acid, DMF (Dimethylformamide).

Protocol 1: Electrode Modification (MWCNT-GCE)

Critical Step: A bare GCE often exhibits fouling. The MWCNT layer protects the surface and catalyzes the reaction.

-

Polishing: Polish the GCE with 0.05 µm alumina slurry on a microcloth for 3 minutes. Rinse thoroughly with ultrapure water and sonicate in ethanol for 1 minute to remove residual alumina.

-

Dispersion Preparation: Disperse 1.0 mg of MWCNTs in 1.0 mL of DMF. Sonicate for 30 minutes until a homogeneous black suspension is achieved.

-

Drop-Casting: Pipette 5.0 µL of the MWCNT suspension onto the center of the GCE surface.

-

Drying: Allow the solvent to evaporate under an infrared lamp or in a desiccator for 2 hours.

-

Activation: Cycle the electrode in 0.1 M Acetate Buffer (pH 4.0) between +0.0 V and +1.2 V at 100 mV/s for 20 cycles to stabilize the background current.

Protocol 2: Sample Preparation (Plant Tissue/Biological Matrix)

Expert Insight: Cytokinins are labile. Use "Modified Bieleski’s Solvent" to inhibit enzymatic degradation (oxidases/phosphatases) immediately upon extraction.

-

Extraction:

-

Grind 100 mg of frozen tissue in liquid nitrogen.

-

Add 1.0 mL of Modified Bieleski’s Solvent (Methanol:Water:Formic Acid, 15:4:1, v/v/v).

-

Incubate at -20°C for 12 hours.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect supernatant.

-

-

Purification (Solid Phase Extraction - SPE):

-

Use Mixed-Mode Cation Exchange cartridges (e.g., Oasis MCX).[1]

-

Condition: 1 mL Methanol -> 1 mL 1M Formic Acid.

-

Load: Apply supernatant.

-

Wash: 1 mL 1M Formic Acid (removes acidic impurities) -> 1 mL Methanol (removes neutral lipids).

-

Elute: 1 mL 0.35M Ammonium Hydroxide in 60% Methanol. (DHZR elutes here due to basic purine nature).

-

-

Reconstitution: Evaporate eluate to dryness under nitrogen; reconstitute in 100 µL HPLC mobile phase.

Protocol 3: HPLC-ECD Analytical Procedure

Chromatographic Conditions:

-

Column: C18 Reverse Phase (150 mm x 4.6 mm, 3-5 µm particle size).

-

Mobile Phase: 20 mM Sodium Acetate buffer (pH 3.5) : Acetonitrile (85:15, v/v).

-

Note: Acidic pH is preferred to keep the purine protonated and the background current low.

-

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL.

Detection Parameters:

-

Mode: DC Amperometry.

-

Applied Potential: +1.0 V vs. Ag/AgCl.

-

Filter: 0.1 Hz (to suppress high-frequency noise).

Workflow Visualization